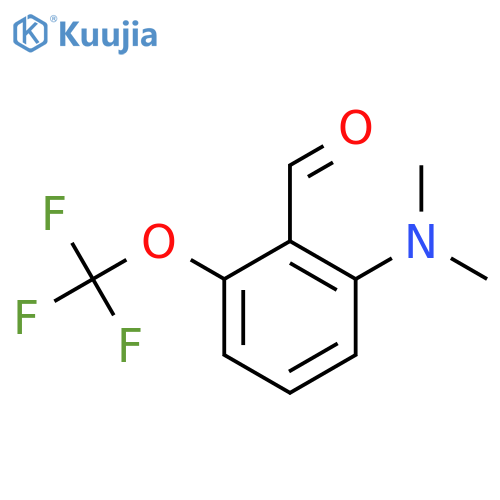Cas no 1806332-22-8 (2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde)

1806332-22-8 structure
商品名:2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
CAS番号:1806332-22-8
MF:C10H10F3NO2
メガワット:233.187113285065
CID:5001358
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
-
- インチ: 1S/C10H10F3NO2/c1-14(2)8-4-3-5-9(7(8)6-15)16-10(11,12)13/h3-6H,1-2H3
- InChIKey: LZVCHEMSIPYZLI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1C=O)N(C)C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014597-500mg |
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde |
1806332-22-8 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A010014597-250mg |
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde |
1806332-22-8 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010014597-1g |
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde |
1806332-22-8 | 97% | 1g |
1,504.90 USD | 2021-07-05 |
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
1806332-22-8 (2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
